3-Chloro-2-methylanisole

Organometallic Chemistry Catalysis Synthetic Methodology

3-Chloro-2-methylanisole (CAS 3260-88-6), also known as 2-chloro-6-methoxytoluene, is a chloro- and methoxy-substituted toluene derivative with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. It is a colorless to light yellow liquid with a density of 1.16 g/mL at 25 °C and a boiling point range of 213-217 °C.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 3260-88-6
Cat. No. B1580867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylanisole
CAS3260-88-6
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)OC
InChIInChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
InChIKeyLTVRGAWOEOKGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylanisole (CAS 3260-88-6): Core Chemical Identity and Industrial Baseline for Procurement


3-Chloro-2-methylanisole (CAS 3260-88-6), also known as 2-chloro-6-methoxytoluene, is a chloro- and methoxy-substituted toluene derivative with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . It is a colorless to light yellow liquid with a density of 1.16 g/mL at 25 °C and a boiling point range of 213-217 °C . Primarily utilized as an intermediate in organic synthesis, its production is supported at scales up to 400 kg, indicating its industrial relevance for chemical manufacturing [1].

Why 3-Chloro-2-methylanisole (CAS 3260-88-6) Cannot Be Substituted with Generic 2-Methylanisole Derivatives


Substituting 3-Chloro-2-methylanisole with unsubstituted 2-methylanisole or other chloromethylanisole isomers is not feasible for applications requiring specific electronic and steric properties. The presence of the chlorine atom in the 3-position, combined with the methyl and methoxy groups, creates a unique substitution pattern that dictates regioselectivity in electrophilic aromatic substitution (EAS) and cross-coupling reactions . The methoxy group activates the ring, while the chlorine atom and methyl group collectively influence the electron density and steric hindrance, leading to a reactivity profile distinct from 2-methylanisole (which lacks the chloro group) and other positional isomers like 4-chloro-2-methylanisole or 5-chloro-2-methylanisole . This differentiation is critical in the synthesis of complex molecules like arene-manganese tricarbonyl complexes, where the specific substitution pattern is essential for successful complexation and subsequent reactivity .

Quantitative Differentiation of 3-Chloro-2-methylanisole (CAS 3260-88-6) Against Analogs: An Evidence-Based Selection Guide


Proven Intermediate for Arene-Manganese Tricarbonyl Complexes

3-Chloro-2-methylanisole is a specifically cited and utilized starting material for the preparation of arene-manganese tricarbonyl complexes . While many substituted anisoles could theoretically be used, this specific compound has established protocols in the literature, providing a direct, reproducible route to these valuable catalysts and reagents .

Organometallic Chemistry Catalysis Synthetic Methodology

Commercial Availability at Industrial Scale (up to 400 kg)

3-Chloro-2-methylanisole is commercially available with a production scale of up to 400 kg [1]. This is a differentiating factor from many specialty analogs, which may only be available in gram or milligram quantities. The availability of a reliable supply at this scale is a critical procurement consideration for process development and manufacturing.

Process Chemistry Supply Chain Scale-up

Precise Thermophysical Property: Enthalpy of Vaporization

The enthalpy of vaporization for 3-chloro-2-methylanisole at its boiling point (488.15 K) has been experimentally determined to be 42.747 kJ/mol . This specific value is essential for the design of distillation and other thermal separation processes, and it may differ from the values for other chloromethylanisole isomers due to variations in intermolecular forces. For example, while data for many analogs is sparse, this value provides a reliable benchmark for engineering calculations.

Process Engineering Thermodynamics Distillation

Optimal Use Cases for Procuring 3-Chloro-2-methylanisole (CAS 3260-88-6)


Synthesis of Arene-Manganese Tricarbonyl Complexes

This compound is a key starting material for the preparation of arene-manganese tricarbonyl complexes, which serve as catalysts or reagents in various organic transformations . Its specific substitution pattern is required for the formation of these complexes, making it a non-substitutable reagent in this context.

Process Chemistry and Scale-up

When developing a synthetic route that is intended for pilot or industrial scale, 3-chloro-2-methylanisole is a preferred choice over less available analogs due to its demonstrated supply chain robustness with production scales up to 400 kg [1].

Design of Thermal Separation Processes

The availability of a precise enthalpy of vaporization value (42.747 kJ/mol) is crucial for engineers designing distillation, evaporation, or condensation units for processes involving this compound . This allows for accurate energy balance calculations and equipment sizing, ensuring process safety and efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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